Cas no 81474-89-7 (glaucoside D)

glaucoside D 化学的及び物理的性質
名前と識別子
-
- glaucoside D
- glaucoside-D
- (2aR,4aS,6aR,10R,11R,12aR,12bS,14bR)-10-[(O-2,6-Dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-6H-2,3,5-trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one (ACI)
- 6H-2,3,5-Trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one, 10-[(O-2,6-dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-, [2aR-(2aR*,4aS*,6aR*,10R*,11R*,12aR*,12bS*,14bR*)]- (ZCI)
- Glaucoside C
- 81474-89-7
- AKOS040763487
-
- インチ: 1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21-,24+,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,40-,41-/m0/s1
- InChIKey: BRAQGYOYQRQKSH-CLIZTANYSA-N
- ほほえんだ: C[C@]12C[C@@H](O)[C@H](O[C@H]3O[C@@H](C)[C@H](O[C@@H]4O[C@H](C)[C@@H](O[C@@H]5O[C@@H](C)[C@H](O)[C@H](OC)C5)[C@@H](O)C4)[C@H](OC)C3)CC1=CC[C@H]1C(O[C@@H]3CO[C@]4([C@@H]3C(=CO4)CC[C@H]21)C)=O
計算された属性
- せいみつぶんしりょう: 794.40887127g/mol
- どういたいしつりょう: 794.40887127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 15
- 重原子数: 56
- 回転可能化学結合数: 8
- 複雑さ: 1490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 20
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 179Ų
glaucoside D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95300-5mg |
Glaucoside C |
81474-89-7 | >=98% | 5mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6466-1 mL * 10 mM (in DMSO) |
Glaucoside C |
81474-89-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2630 | 2023-09-15 | |
TargetMol Chemicals | TN6466-5 mg |
Glaucoside C |
81474-89-7 | 98% | 5mg |
¥ 1,810 | 2023-07-11 | |
TargetMol Chemicals | TN6466-5mg |
Glaucoside C |
81474-89-7 | 5mg |
¥ 1810 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6466-5 mg |
Glaucoside C |
81474-89-7 | 5mg |
¥3340.00 | 2022-04-26 | ||
ChemFaces | CFN95300-5mg |
Glaucoside C |
81474-89-7 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN6466-1 ml * 10 mm |
Glaucoside C |
81474-89-7 | 1 ml * 10 mm |
¥ 2630 | 2024-07-20 |
glaucoside D 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
glaucoside Dに関する追加情報
Glaucoside D: A Comprehensive Overview
Glaucoside D, also known by its CAS number 81474-89-7, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound belongs to the class of glucosides, which are glycosides composed of a sugar moiety (glucose) and a non-sugar aglycone component. Glaucoside D has been isolated from various plant sources, particularly from the family of Scrophulariaceae, and exhibits a wide range of biological activities that make it a subject of interest for both academic and industrial research.
The structural elucidation of Glaucoside D has been a focal point for researchers aiming to understand its pharmacological properties. Recent studies have employed advanced analytical techniques such as NMR spectroscopy and mass spectrometry to determine its molecular structure. These studies have revealed that Glaucoside D consists of a glucose unit attached to a complex aglycone, which contributes to its unique biological profile. The aglycone portion is characterized by a flavonoid backbone, which is known for its antioxidant and anti-inflammatory properties.
One of the most promising aspects of Glaucoside D is its potential in the field of anti-inflammatory therapy. Recent research has demonstrated that Glaucoside D can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests that Glaucoside D could be a valuable candidate for the development of novel anti-inflammatory agents, particularly for conditions such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Glaucoside D has also been investigated for its antioxidant activity. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including cardiovascular disorders and neurodegenerative diseases. Studies have shown that Glaucoside D can scavenge free radicals and reduce oxidative damage in cellular models. This property makes it a potential candidate for the development of antioxidants in functional foods and nutraceuticals.
The pharmacokinetic profile of Glaucoside D is another area that has attracted significant research interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for its potential therapeutic applications. Recent studies using animal models have provided insights into its bioavailability and metabolism. These findings suggest that Glaucoside D may undergo extensive first-pass metabolism, which could influence its efficacy as an oral therapeutic agent.
From an environmental perspective, the sustainable extraction and production of Glaucoside D are critical considerations. Researchers have explored various methods for the isolation and purification of this compound from plant sources. Techniques such as high-performance liquid chromatography (HPLC) and ultrasound-assisted extraction have been optimized to enhance yield and purity. These advancements not only ensure the availability of Glaucoside D for research purposes but also pave the way for its commercialization.
In conclusion, Glaucoside D (CAS No: 81474-89-7) represents a valuable natural product with diverse biological activities. Its anti-inflammatory, antioxidant, and potential therapeutic properties make it a subject of intense research interest. As our understanding of this compound continues to grow, it holds promise for applications in drug discovery, functional foods, and nutraceuticals. Further studies are needed to fully elucidate its mechanisms of action and optimize its delivery for clinical use.
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